molecular formula C11H22N2O3 B11765790 (3S,4R)-3-(Boc-amino)-4-methoxypiperidine

(3S,4R)-3-(Boc-amino)-4-methoxypiperidine

Cat. No.: B11765790
M. Wt: 230.30 g/mol
InChI Key: NHVLLFXVGDDNPB-DTWKUNHWSA-N
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Description

(3S,4R)-3-(Boc-amino)-4-methoxypiperidine is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group at the 3rd position and a methoxy group at the 4th position of the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-(Boc-amino)-4-methoxypiperidine typically involves the protection of the amino group with a Boc group and the introduction of a methoxy group at the 4th position. One common method involves the reaction of 4-methoxypiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the selective protection of the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-(Boc-amino)-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The Boc-protected amino group can be reduced to form a free amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the Boc-protected amino group can yield a primary amine.

Scientific Research Applications

(3S,4R)-3-(Boc-amino)-4-methoxypiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3S,4R)-3-(Boc-amino)-4-methoxypiperidine involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to form a free amine, which can then interact with various biological targets. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-Amino-3-methoxypiperidine-1-carboxylic acid tert-butyl ester
  • (3S,4R)-1-Boc-4-amino-3-hydroxy-piperidine
  • (3S,4R)-4-Amino-3-fluorotetrahydropyran

Uniqueness

(3S,4R)-3-(Boc-amino)-4-methoxypiperidine is unique due to the presence of both a Boc-protected amino group and a methoxy group on the piperidine ring. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable intermediate in the synthesis of various compounds.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(3S,4R)-4-methoxypiperidin-3-yl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1

InChI Key

NHVLLFXVGDDNPB-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1OC

Origin of Product

United States

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